7-Fluoro-2-methyl-2H-indazole
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Overview
Description
7-Fluoro-2-methyl-2H-indazole is a chemical compound with the molecular formula C8H7FN2. It has a molecular weight of 150.16 . It is a derivative of indazole, a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of indazoles, including this compound, can be achieved through various methods. One such method involves the transformation of readily synthesized acyl hydrazides into 2-hydrazobenzophenones via a novel molecular rearrangement pathway using aryne chemistry . This reaction protocol is performed under relatively mild conditions and is tolerant of a wide variety of functional groups .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7FN2/c1-11-5-6-3-2-4-7(9)8(6)10-11/h2-5H,1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
Indazoles can undergo various chemical reactions. For instance, acyl hydrazides can be transformed into 2-hydrazobenzophenones via a novel molecular rearrangement pathway using aryne chemistry . This developed reaction protocol is performed under relatively mild conditions and is tolerant of a wide variety of functional groups .Physical and Chemical Properties Analysis
This compound is a compound with a molecular weight of 150.16 . It is typically stored at room temperature .Scientific Research Applications
Fluorinated Indazoles in Pharmacology
Fluorination of indazole rings, such as in 7-fluoro-2-methyl-2H-indazole, has been explored to modify the pharmacological properties of compounds. For example, fluorinated analogues of marsanidine, a selective α2-adrenoceptor agonist, showed that C-7 fluorination leads to compounds with significant hypotensive and bradycardic activities, suggesting potential applications in cardiovascular pharmacology (Wasilewska et al., 2014).
Fluorinated Indazoles as Factor Xa Inhibitors
7-Fluoroindazoles, including those related to this compound, have been developed as potent and selective inhibitors of factor Xa, a key enzyme in the coagulation cascade. The 7-fluoro group on the indazole scaffold enhances the inhibitory potency, indicating potential applications in the development of anticoagulant drugs (Lee et al., 2008).
Antioxidant Properties of Fluorinated Indazoles
Indazole derivatives, possibly including fluorinated ones like this compound, have been synthesized and evaluated for their antioxidant activities. Certain derivatives exhibited moderate to high activity in standard assays, suggesting their potential use as antioxidant agents in medicinal chemistry (Polo et al., 2016).
Indazoles in Organic Electronics
The development of biheteroaryl fluorophores via palladium-catalyzed oxidative C-H/C-H cross-coupling of electron-deficient indazoles, such as this compound, with electron-rich heteroarenes has been reported. These compounds, named Indazo-Fluors, show potential applications in organic electronics and fluorescence microscopy, including as probes for in vivo imaging of mitochondria due to their high photostability and low cytotoxicity (Cheng et al., 2016).
Antimicrobial Activity of Indazoles
Indazole scaffolds, including fluorinated derivatives, have been investigated for their antibacterial and antifungal properties. Some derivatives have shown significant activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Panda et al., 2022).
Safety and Hazards
Future Directions
Indazole-containing compounds, including 7-Fluoro-2-methyl-2H-indazole, have a wide variety of medicinal applications. Given the observed biological activities of the indazole moiety, it is concluded that the medicinal properties of indazole need to be explored further for the treatment of various pathological conditions .
Mechanism of Action
Target of Action
2h-indazoles, the class of compounds to which it belongs, are widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities .
Mode of Action
2h-indazoles are known to interact with their targets through various mechanisms, including transition metal-catalyzed c–h activation or a radical pathway, transition metal-catalyzed ortho c2′–h functionalization, and remote c–h functionalization at the benzene ring .
Biochemical Pathways
2h-indazoles are known to be involved in a variety of biochemical pathways due to their presence in bioactive natural products and drug molecules .
Result of Action
2h-indazoles are known to exhibit distinctive bioactivities .
Properties
IUPAC Name |
7-fluoro-2-methylindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-11-5-6-3-2-4-7(9)8(6)10-11/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFYTAZKXBYYMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC=C(C2=N1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743253 |
Source
|
Record name | 7-Fluoro-2-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1337881-42-1 |
Source
|
Record name | 2H-Indazole, 7-fluoro-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1337881-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoro-2-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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